

# Delta-Valerolactone: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Delta-Valerolactone*

Cat. No.: *B126995*

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An In-depth Technical Guide on **Delta-Valerolactone** for Researchers, Scientists, and Drug Development Professionals.

**Delta-valerolactone** (DVL) is a cyclic ester, or lactone, that serves as a versatile monomer for the synthesis of biodegradable polyesters. Its significance in the fields of materials science and biomedical applications is growing, particularly in the development of drug delivery systems, tissue engineering scaffolds, and environmentally friendly polymers. This technical guide provides a comprehensive overview of **delta-valerolactone**, focusing on its fundamental properties, synthesis, polymerization mechanisms, and biodegradation pathways.

## Core Properties of Delta-Valerolactone

**Delta-valerolactone** is a colorless to almost colorless liquid at room temperature. Its key identifiers and physicochemical properties are summarized below.

Property	Value
CAS Number	542-28-9[1][2][3][4][5]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>2</sub> [1][6][7][8]
Molecular Weight	100.12 g/mol [6][7][8]
IUPAC Name	Oxan-2-one[1]
Synonyms	Tetrahydro-2H-pyran-2-one, 5-Valerolactone[1] [3][4][6]
Density	1.079 g/mL[1]
Boiling Point	230 to 260 °C[1]
Melting Point	-13 °C[1]
Flash Point	112 °C[1]

## Synthesis of Delta-Valerolactone

**Delta-valerolactone** can be synthesized through various chemical routes. One common laboratory and industrial method is the dehydrogenation of 1,5-pentanediol. Another approach involves the Baeyer-Villiger oxidation of cyclopentanone.

## Experimental Protocol: Dehydrogenation of 1,5-Pentanediol

This method involves the catalytic dehydrogenation of 3-methyl-1,5-pentanediol to produce β-methyl-δ-valerolactone, a derivative of DVL. The general principle is applicable to the synthesis of DVL from 1,5-pentanediol.

Materials:

- 3-methyl-1,5-pentanediol (1.67 moles)
- Copper chromite catalyst (10 g)[9]

Apparatus:

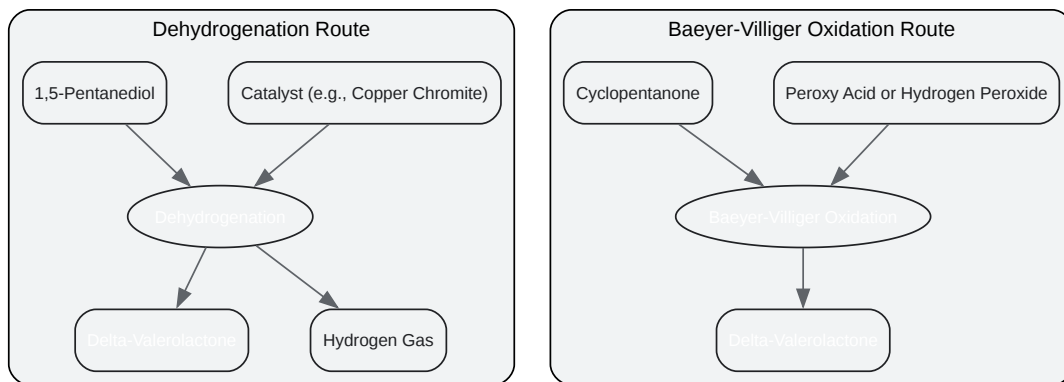
- 1-liter three-necked flask
- Mechanical stirrer
- Thermometer
- Reflux condenser connected to a gas evolution measurement device
- Vigreux column (2 cm x 120 cm) for distillation[9]

Procedure:

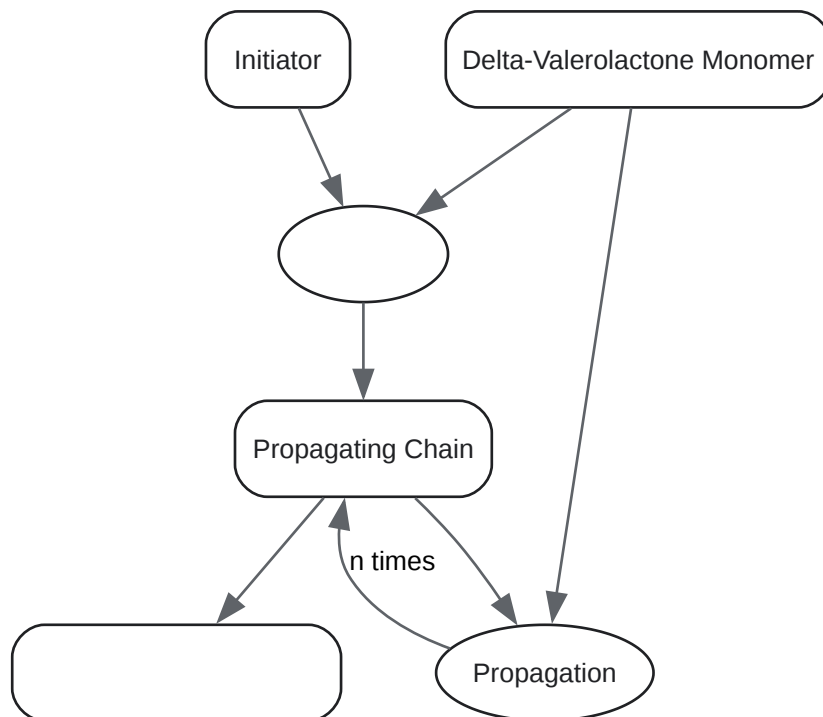
- The 1-liter three-necked flask is charged with 197 g (1.67 moles) of 3-methyl-1,5-pentanediol and 10 g of copper chromite catalyst.[9]
- The mixture is heated rapidly to 200°C with vigorous stirring.[9]
- The reaction is maintained at a temperature of 195–205°C for 1.5–3.0 hours, during which hydrogen gas evolves.[9]
- After the reaction is complete, the product is distilled directly from the reaction flask through a Vigreux column.[9]
- The resulting  $\beta$ -methyl- $\delta$ -valerolactone is collected. The yield is typically between 90–95%. [9]

A logical workflow for the synthesis of **delta-valerolactone** is depicted below.

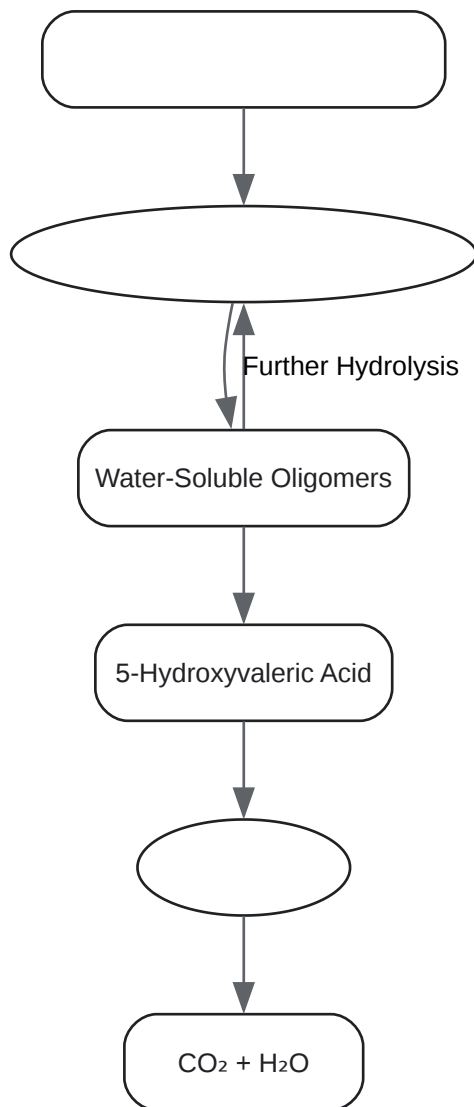
## Synthesis of Delta-Valerolactone



## Ring-Opening Polymerization of Delta-Valerolactone



## Biodegradation Pathway of Poly(delta-valerolactone)



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